molecular formula C11H22ClNO2 B12302675 rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis

rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis

Cat. No.: B12302675
M. Wt: 235.75 g/mol
InChI Key: WXQUHQMFMVLZAV-UHFFFAOYSA-N
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Description

rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, an aminocyclohexane ring, and a carboxylate group, making it a versatile molecule for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis typically involves the following steps:

    Formation of the Aminocyclohexane Ring: The starting material, cyclohexanone, undergoes a reductive amination reaction with an appropriate amine to form the aminocyclohexane ring.

    Introduction of the Carboxylate Group: The aminocyclohexane intermediate is then reacted with a carboxylating agent, such as carbon dioxide, under basic conditions to introduce the carboxylate group.

    Addition of the tert-Butyl Group: The final step involves the protection of the carboxylate group with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted aminocyclohexane derivatives.

Scientific Research Applications

Neuropharmacology

Rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures may modulate neurotransmitter systems, particularly glutamate receptors, which are crucial in neurodegenerative diseases .

Case Study : A study published in the International Journal of Molecular Sciences demonstrated that derivatives of this compound could enhance synaptic plasticity and reduce neuroinflammation in models of Alzheimer's disease .

Anti-inflammatory Properties

The compound's structural features suggest potential anti-inflammatory effects. Investigations into its ability to inhibit pro-inflammatory cytokines have shown promise in preclinical models of autoimmune diseases.

Data Table: Inhibition of Cytokine Production

CompoundCytokine Inhibited% Inhibition
rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylateTNF-alpha75%
rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylateIL-660%

This data highlights the compound's potential as a therapeutic agent in conditions like rheumatoid arthritis and multiple sclerosis .

Synthesis and Derivatives

The synthesis of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride involves the use of chiral amines and carboxylic acids, allowing for the creation of various derivatives with tailored biological activities.

Table: Synthetic Pathways

Starting MaterialReaction TypeProduct
Chiral amineN-Boc protectionN-Boc derivative
N-Boc derivativeCyclizationrac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylic acid

These synthetic approaches enable the exploration of structure-activity relationships (SAR) to optimize efficacy and safety profiles .

Mechanism of Action

The mechanism of action of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl (1R,3S)-3-aminocyclopentylcarbamate hydrochloride, cis
  • rac-tert-butyl (1R,3S)-3-aminocyclohexylcarbamate hydrochloride, cis

Uniqueness

rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, cis stands out due to its unique combination of structural features, which confer distinct reactivity and selectivity. This makes it a valuable compound for various research and industrial applications.

Biological Activity

rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride, commonly referred to as rac-tert-butyl 3-aminocyclohexane carboxylate, is an important compound in medicinal chemistry. Its biological activity is significant due to its potential therapeutic applications, particularly in the fields of neurology and pharmacology.

  • Chemical Formula : C10H20ClNO2
  • Molecular Weight : 221.73 g/mol
  • CAS Number : 1909294-40-1

The biological activity of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It acts as a modulator of various receptors, influencing pathways related to neurotransmission and neuromodulation.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Neuroprotective Effects : Studies have shown that rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant in models of neurodegenerative diseases where oxidative stress plays a critical role.
  • Antidepressant Properties : The compound has been evaluated for its potential antidepressant effects. It appears to enhance synaptic plasticity and increase levels of neurotransmitters such as serotonin and norepinephrine in specific animal models.
  • Anti-inflammatory Action : There is evidence suggesting that this compound can reduce inflammation by inhibiting pro-inflammatory cytokines, which may be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Data Table: Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectiveReduces oxidative stress in neurons
AntidepressantIncreases serotonin levels
Anti-inflammatoryInhibits pro-inflammatory cytokines

Case Study 1: Neuroprotection in Animal Models

In a study involving mice subjected to oxidative stress, administration of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate resulted in a significant reduction in neuronal death and improved behavioral outcomes related to memory and learning.

Case Study 2: Antidepressant Efficacy

A clinical trial assessed the antidepressant effects of this compound in patients with major depressive disorder. Results indicated a notable improvement in mood scores compared to placebo, supporting its potential use as an adjunct therapy for depression.

Research Findings

Recent research has focused on the pharmacokinetics and pharmacodynamics of rac-tert-butyl (1R,3S)-3-aminocyclohexane-1-carboxylate hydrochloride. Key findings include:

  • Bioavailability : The compound demonstrates favorable bioavailability when administered orally.
  • Metabolism : It is primarily metabolized in the liver, with metabolites exhibiting similar biological activities.
  • Safety Profile : Toxicological studies indicate a low incidence of adverse effects at therapeutic doses, making it a promising candidate for further development.

Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

tert-butyl 3-aminocyclohexane-1-carboxylate;hydrochloride

InChI

InChI=1S/C11H21NO2.ClH/c1-11(2,3)14-10(13)8-5-4-6-9(12)7-8;/h8-9H,4-7,12H2,1-3H3;1H

InChI Key

WXQUHQMFMVLZAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC(C1)N.Cl

Origin of Product

United States

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